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Abstract

Mutations in the Centrosomal Protein 120 (CEP120) gene are linked to a spectrum of
autosomal recessive ciliopathies, severe genetic disorders characterized by defects in the
formation or function of primary cilia. This guide provides a comprehensive technical overview
of the genetic disorders associated with CEP120 mutations, focusing on the molecular basis of
these diseases, the resulting clinical phenotypes, and the experimental methodologies used to
study them. Biallelic mutations in CEP120 are primarily associated with Joubert syndrome (JS)
and Jeune asphyxiating thoracic dystrophy (JATD), with phenotypic overlap observed with
other ciliopathies such as Meckel-Gruber syndrome (MKS) and oral-facial-digital syndrome
(OFD). CEP120 is a key regulator of centriole duplication and elongation, processes essential
for the formation of basal bodies and, consequently, primary cilia. Disruption of CEP120
function leads to defects in ciliogenesis, resulting in the multisystemic disorders observed in
patients. This document summarizes quantitative clinical and cellular data, details key
experimental protocols, and provides visual representations of the relevant signaling pathways
to serve as a resource for researchers and professionals in the field.

Introduction to CEP120 and Associated Ciliopathies

CEP120 is a 120 kDa centrosomal protein crucial for centriole biogenesis.[1] It plays a pivotal
role in centriole duplication, assembly, elongation, and maturation.[2] The proper formation of
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centrioles is a prerequisite for the assembly of primary cilia, microtubule-based organelles that
act as cellular antennae, sensing and transducing extracellular signals.[3] Ciliopathies are a
group of clinically and genetically heterogeneous disorders resulting from dysfunctional cilia.[4]

Biallelic mutations in the CEP120 gene have been identified as the cause of a range of
ciliopathy phenotypes, most notably Joubert syndrome and Jeune asphyxiating thoracic
dystrophy.[4][5] Joubert syndrome is a neurodevelopmental disorder characterized by a
distinctive "molar tooth sign" on brain imaging, hypotonia, developmental delay, and abnormal
breathing patterns.[6] Jeune asphyxiating thoracic dystrophy is a skeletal ciliopathy
characterized by a small, narrow thorax, short ribs, and shortened limbs, often leading to
respiratory insufficiency in infancy.[5][7] There is considerable phenotypic overlap, and some
patients present with features of multiple ciliopathies, including Meckel-Gruber syndrome and
oral-facial-digital syndrome.[4] The lack of a clear genotype-phenotype correlation highlights
the complexity of these disorders.[8]

Molecular Biology of CEP120

CEP120 localizes to the daughter centriole in cycling cells and is essential for the recruitment
of other key proteins involved in centriole assembly and ciliogenesis.[9] It interacts with several
other centrosomal proteins, including C2 calcium-dependent domain containing 3 (C2CD3) and
TALPID3, to regulate the assembly of distal and subdistal appendages on the mother centriole,
which are critical for cilia formation.[2][10] Mutations in CEP120 can destabilize the protein,
leading to reduced cellular and centrosomal levels of CEP120.[3] This, in turn, impairs the
recruitment of distal centriole markers and ultimately disrupts ciliogenesis.[3]

Data Presentation: Clinical and Cellular Phenotypes

The following tables summarize the quantitative data from published studies on patients with
CEP120 mutations and the associated cellular phenotypes.

Table 1: Clinical Phenotypes in Patients with CEP120
Mutations
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Jeune Overlapping
Joubert Asphyxiating Ciliopathy
Phenotype Syndrome (JS) Thoracic Phenotypes Reference
Cohort Dystrophy (MKS, OFD,
(JATD) Cohort  etc.)
Number of
4 4 2 [41[5]
Probands
) Not typically 1/2 (fetus with
Molar Tooth Sign  4/4 (100%) [4]
reported TCDOE)
Hypotonia 4/4 (100%) N/A 2/2 (fetuses) [4]
Developmental
4/4 (100%) N/A 2/2 (fetuses) [4]
Delay
Ataxia 2/4 (50%) N/A N/A [4]
Abnormal Ocular
1/4 (25%) N/A N/A [4]
Movements
Narrow
Thorax/Short 0/4 4/4 (100%) 2/2 (100%) [4][5]
Ribs
Polydactyly 0/4 Variable 1/2 (50%) [4]15]
1/2 (cystic
Renal
0/4 Variable dysplastic [41[5]
Involvement
kidneys)
Liver Data not
0/4 Variable _ [4]1[5]
Involvement available

N/A: Not Applicable or Not Reported

Table 2: Cellular Phenotypes Associated with CEP120
Mutations
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Cellular CEP120 Quantitative
Cell Type . - Reference
Phenotype Mutation Finding
Marked reduction
) in the number of
N Patient p.Alal99Pro N
Cilium Number ) ciliated cells [5]
Fibroblasts (homozygous)
compared to
control.
~50% of cells
showed an
Centrosome Patient p.Alal99Pro abnormal 1]
Number Fibroblasts (homozygous) number of
centrosomes
(>1).
] ~40% reduction
CEP120 Protein RPE-1 cells p.Vall94Ala )
in centrosomal [3]
Levels (CRISPR) (homozygous)
CEP120 levels.
] ~30% reduction
CEP120 Protein RPE-1 cells p.Alal99Pro )
in centrosomal [3]
Levels (CRISPR) (homozygous)
CEP120 levels.
Significant
TALPID3 RPE-1 cells p.Vall94Ala & reduction in 3l
Recruitment (CRISPR) p.Alal99Pro centrosomal
TALPID3 levels.
) Significantly
Centriole CEP120 KO
) N/A (Knockout) shorter [12]
Elongation RPE-1 cells )
centrioles.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of
CEP120-related disorders.

Whole-Exome Sequencing (WES) and Data Analysis
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Objective: To identify pathogenic mutations in the CEP120 gene in patients with ciliopathies.
Protocol:

o DNA Extraction: Extract genomic DNA from peripheral blood leukocytes of the patient and
family members using a standard DNA extraction kit (e.g., DNeasy Blood & Tissue Kit,

Qiagen).

o Library Preparation: Prepare sequencing libraries from 1-3 pg of genomic DNA. Fragment
DNA to an average size of 150-200 bp. Ligate adapters to the DNA fragments.

o Exome Capture: Enrich for the exonic regions of the genome using a commercially available
exome capture kit (e.g., Agilent SureSelect Human All Exon).

e Sequencing: Sequence the captured DNA fragments on a high-throughput sequencing
platform (e.g., lllumina HiSeq) to generate paired-end reads.

» Data Analysis Pipeline:
o Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

o Alignment: Align the reads to the human reference genome (e.g., hg19/GRCh37) using an
aligner such as BWA.

o Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions
(indels) using a variant caller like GATK.

o Annotation: Annotate the identified variants with information from databases such as
dbSNP, 1000 Genomes Project, EXAC/gnomAD, and ClinVar. Predict the functional impact
of variants using tools like SIFT and PolyPhen-2.

o Filtering: Filter variants based on their frequency in the general population (e.g., MAF <
0.01), predicted pathogenicity, and inheritance pattern (autosomal recessive). Prioritize
variants in known ciliopathy-associated genes.

e Sanger Sequencing: Validate the candidate pathogenic variants in the patient and confirm
segregation in the family by Sanger sequencing.
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Immunofluorescence Staining of Cilia and Centrosomes

Objective: To visualize and quantify cilia and centrosomes in patient-derived fibroblasts or
CRISPR-edited cell lines.

Protocol:

Cell Culture: Culture human fibroblasts or RPE-1 cells on glass coverslips. To induce
ciliogenesis, serum-starve the cells for 24-48 hours upon reaching confluence.

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room
temperature, or with ice-cold methanol for 10 minutes at -20°C.

Permeabilization: If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS
for 10 minutes.

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer
(e.g., 5% goat serum and 1% BSA in PBS) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking
buffer overnight at 4°C.

o For cilia: anti-acetylated a-tubulin (e.g., mouse monoclonal, 1:1000).

o For basal bodies/centrosomes: anti-gamma-tubulin (e.g., rabbit polyclonal, 1:1000) or anti-
pericentrin.

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary
antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594)
diluted in blocking buffer for 1 hour at room temperature, protected from light.

Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the
coverslips on glass slides using an antifade mounting medium.

Imaging: Acquire images using a confocal or fluorescence microscope. For quantitative
analysis, capture Z-stacks of the cells.
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» Quantification: Analyze the images using software like ImageJ/Fiji. Count the percentage of
ciliated cells and the number of centrosomes per cell in at least 100 cells per condition.

Co-immunoprecipitation (Co-IP)

Objective: To investigate the interaction between CEP120 and its binding partners.
Protocol:

o Cell Lysis: Lyse cells transiently or stably expressing tagged proteins (e.g., MYC-CEP120
and GFP-TALPID3) in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40 and
protease/phosphatase inhibitors).

e Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads for 1
hour at 4°C to reduce non-specific binding.

e Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait"
protein (e.g., anti-MYC antibody) overnight at 4°C with gentle rotation.

o Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and
incubate for 2-4 hours at 4°C to capture the immune complexes.

» Washing: Pellet the beads by centrifugation and wash them three to five times with lysis
buffer to remove non-specifically bound proteins.

e Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

o Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF
membrane, and probe with antibodies against the "bait" (e.g., anti-MYC) and "prey" (e.g.,
anti-GFP) proteins to detect the interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling
pathways and experimental workflows related to CEP120 function and the study of its
mutations.

CEP120 in Centriole Biogenesis and Ciliogenesis
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Caption: CEP120 signaling in centriole biogenesis and ciliogenesis.

Experimental Workflow for Investigating CEP120
Mutations
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Caption: Workflow for studying CEP120 mutations.

Conclusion

Mutations in CEP120 are a significant cause of a spectrum of severe ciliopathies, including
Joubert syndrome and Jeune asphyxiating thoracic dystrophy. The underlying pathology stems
from the critical role of CEP120 in centriole biogenesis and subsequent ciliogenesis.
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Understanding the precise molecular mechanisms by which different CEP120 mutations lead to
a range of clinical severities remains an active area of research. The experimental approaches
detailed in this guide provide a framework for investigating the functional consequences of
these mutations, which is essential for developing diagnostic tools and potential therapeutic
strategies for these devastating disorders. Further research into the CEP120 interactome and
its role in signaling pathways will be crucial for unraveling the complexities of CEP120-related
ciliopathies and for the development of targeted therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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